l-Threonamide
Description
l-Threonamide is a derivative of the amino acid l-threonine, where the carboxylic acid group (-COOH) is replaced by an amide (-CONH₂). This modification enhances its stability and alters its physicochemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical research. For example, derivatives such as N-Boc-O-(β-D-xylopyranosyl)-L-threonamide and N-lauryl-O-(β-D-xylopyranosyl)-L-threonamide are synthesized for applications in glycobiology and as primers for oligosaccharide synthesis . Key properties of this compound derivatives include distinct melting points, optical rotations, and solubility profiles, which are critical for their functional roles. Ethylidene-γ-l-threonamide, a cyclic derivative, exhibits a high melting point (155–156°C) and significant optical rotation ([α] +103.0° in methanol), highlighting its stereochemical complexity .
Properties
Molecular Formula |
C4H9NO4 |
|---|---|
Molecular Weight |
135.12 g/mol |
IUPAC Name |
(2R,3S)-2,3,4-trihydroxybutanamide |
InChI |
InChI=1S/C4H9NO4/c5-4(9)3(8)2(7)1-6/h2-3,6-8H,1H2,(H2,5,9)/t2-,3+/m0/s1 |
InChI Key |
APCDJAFTHLPEKO-STHAYSLISA-N |
Isomeric SMILES |
C([C@@H]([C@H](C(=O)N)O)O)O |
Canonical SMILES |
C(C(C(C(=O)N)O)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
l-Threonamide derivatives are compared below with structurally related compounds, focusing on synthesis, yield, physical properties, and functional attributes.
N-Boc-O-(β-D-xylopyranosyl)-L-threonamide (8)β
- Substituents: Boc (tert-butoxycarbonyl) protecting group, β-D-xylopyranosyl moiety.
- Synthesis : Purified via silica gel chromatography (MeCN/water/formic acid = 97/3/0.1), yielding 75.7% .
- Key Data :
- 1H-NMR : Peaks consistent with xylose and threonamide protons.
- 13C-NMR : Confirms glycosidic linkage and Boc-group integrity.
N-lauryl-O-(β-D-xylopyranosyl)-L-threonamide (2)β
- Substituents: Lauryl chain (C₁₂H₂₅), β-D-xylopyranosyl moiety.
- Synthesis : Lower yield (44.3%) due to hydrophobic lauryl group complicating purification (CH₂Cl₂/MeOH = 5/1) .
- Key Data: Melting Point: 110.3°C. Optical Rotation: [α]²⁰ = -6.8° (c = 0.081 in methanol).
Ethylidene-γ-l-threonamide Derivatives
- Ethylidene-γ-l-threonamide: Melting Point: 155–156°C. Optical Rotation: [α] +103.0° ± 2° (methanol) .
- Ethylidene-γ-l-threonamide γ-Me Ether: Melting Point: 114–116°C. Optical Rotation: [α] +22.8° ± 2° (methanol) .
γ-l-Threonamide α-Me₂ Ether
- Substituents : Dimethyl ether at α-position.
- Key Data: Melting Point: 79°C. Optical Rotation: [α] +63.7° ± 2° (methanol) .
Data Table: Comparative Analysis of this compound Derivatives
| Compound Name | Substituents | Melting Point (°C) | Optical Rotation ([α]²⁰, solvent) | Yield (%) | Synthesis Method |
|---|---|---|---|---|---|
| N-Boc-O-(β-D-xylopyranosyl)-L-threonamide | Boc, β-D-xylopyranosyl | Not reported | Not reported | 75.7 | Silica gel (MeCN/H₂O/HCOOH) |
| N-lauryl-O-(β-D-xylopyranosyl)-L-threonamide | Lauryl, β-D-xylopyranosyl | 110.3 | -6.8 (MeOH) | 44.3 | Silica gel (CH₂Cl₂/MeOH) |
| Ethylidene-γ-l-threonamide | Ethylidene cyclic structure | 155–156 | +103.0 (MeOH) | Not reported | Hydrolysis/condensation |
| Ethylidene-γ-l-threonamide γ-Me ether | Ethylidene, γ-methyl ether | 114–116 | +22.8 (MeOH) | Not reported | NH₃-MeOH reaction |
| γ-l-Threonamide α-Me₂ ether | α-dimethyl ether | 79 | +63.7 (MeOH) | Not reported | CH₂N₂ methylation |
Key Findings and Implications
Substituent Impact :
- Hydrophobic groups (e.g., lauryl) reduce synthetic yield due to purification challenges, whereas polar groups (e.g., Boc) improve solubility and yield .
- Methyl or ethylidene modifications significantly alter melting points and optical rotations, reflecting changes in crystallinity and stereoelectronic effects .
Functional Versatility: β-D-xylopyranosyl derivatives are pivotal in glycosylation studies, enabling controlled oligosaccharide synthesis . Cyclic derivatives (e.g., ethylidene-γ-l-threonamide) exhibit enhanced thermal stability, making them suitable for high-temperature applications .
Research Gaps: Limited data on aqueous solubility and bioactivity of lauryl derivatives warrants further investigation. Comparative studies on the enzymatic hydrolysis of Boc- vs. lauryl-protected threonamides are needed.
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